Ethyl 6-oxo-2-phenyl-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate
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Overview
Description
Ethyl 6-oxo-2-phenyl-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate is a useful research compound. Its molecular formula is C22H16F3NO5 and its molecular weight is 431.367. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties This compound and its derivatives have been utilized in the synthesis of various heterocyclic compounds. For example, it has been involved in the synthesis of tetrahydroquinoline derivatives, which are of interest due to their potential biological activities. The process includes reactions with nitrobenzaldehydes, leading to the formation of compounds with potential as intermediates in pharmaceutical synthesis (Bombarda et al., 1992).
Antimicrobial Activity Another study focused on the synthesis of chromeno[2,3-d]pyrimidinone derivatives starting from similar pyran derivatives, showcasing their antimicrobial properties against various bacterial and fungal strains. This suggests the potential use of these compounds in developing new antimicrobial agents (Ghashang et al., 2013).
Local Anesthetic and Other Biological Activities Derivatives of this compound have exhibited strong local anesthetic activity, along with platelet antiaggregating activity in vitro, which is comparable to acetylsalicylic acid. They also showed moderate analgesic, anti-inflammatory, and antiarrhythmic activities, indicating their potential in therapeutic applications (Mosti et al., 1994).
Corrosion Inhibition Research has also delved into the application of pyran derivatives in corrosion inhibition, specifically for mild steel in acidic conditions. These derivatives have shown high efficiency in protecting metal surfaces, making them valuable for industrial applications, particularly in acid corrosion prevention (Saranya et al., 2020).
Crystal Structure Analysis Studies have been conducted on the crystal structure of related pyran derivatives, providing insights into their molecular configuration and interactions. This kind of analysis is crucial for understanding the physical and chemical properties of these compounds, which can inform their practical applications (Kumar et al., 2018).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of 3,4-dihydro-2H-pyran-4-one , which has been reported to act on melanocortin receptors . .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a nucleophilic substitution reaction .
Biochemical Pathways
It’s possible that the compound could affect pathways related to the function of melanocortin receptors, given the reported activity of similar compounds .
Result of Action
Compounds with similar structures have been reported to show fungicidal, insecticidal, acaricidal, antiviral, and anticonvulsant activities .
Properties
IUPAC Name |
ethyl 6-oxo-2-phenyl-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3NO5/c1-2-30-20(28)16-12-17(21(29)31-18(16)13-7-4-3-5-8-13)26-19(27)14-9-6-10-15(11-14)22(23,24)25/h3-12H,2H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHKBLLKVASROO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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